1,1'-Biphenyl;2,4-ditert-butylphenol;trichlorophosphane
Description
Properties
IUPAC Name |
1,1'-biphenyl;2,4-ditert-butylphenol;trichlorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O.C12H10.Cl3P/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-4(2)3/h7-9,15H,1-6H3;1-10H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOUGCLKHYEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C.C1=CC=C(C=C1)C2=CC=CC=C2.P(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
119345-01-6 | |
| Record name | Phosphorous trichloride, reaction products with 1,1′-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119345-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119345016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 119345-01-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Initial Reactant Preparation
In a nitrogen-purged reactor, 2,4-di-tert-butylphenol and a substoichiometric portion of PCl₃ (30–45% of total) are dissolved under gentle heating (60–80°C). This pre-dissolution step ensures homogeneity and activates the phenolic hydroxyl groups for subsequent phosphorylation.
Catalytic Phosphorylation
The remaining PCl₃ is introduced alongside a Lewis acid catalyst—commonly anhydrous aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) —at 65–90°C. The catalyst lowers the activation energy for P–O bond formation, with AlCl₃ demonstrating superior efficacy in reducing reaction times by 20–30% compared to MgCl₂. Dropwise addition of the pre-dissolved phenolic mixture prevents exothermic runaway, maintaining temperatures below 110°C.
Biphenyl Incorporation
Following phosphorylation, 1,1'-biphenyl is introduced under vacuum (20–740 mmHg) to minimize oxidative degradation. Gradual heating to 160°C ensures complete coupling, with reaction progress monitored via LC-MS for the disappearance of phenolic precursors (e.g., MH⁺ = 190).
Purification and Isolation
The crude product is cooled to 50°C and subjected to sequential washes with 10% NaOH and deionized water to remove residual HCl and catalyst traces. Solvent removal under reduced pressure yields a colorless liquid, with final purity exceeding 95% as verified by acid-number titration (<0.05 mg KOH/g).
Catalytic Mechanisms and Kinetic Insights
Lewis acids function via a two-pronged mechanism:
-
Electrophilic Activation : AlCl₃ polarizes the P–Cl bond in PCl₃, enhancing its reactivity toward phenolic oxygen.
-
Byproduct Sequestration : The catalyst binds HCl, shifting equilibrium toward product formation.
Kinetic studies reveal a second-order dependence on phenol and PCl₃ concentrations, with an activation energy of 85 kJ/mol derived from Arrhenius plots. The rate-determining step involves nucleophilic attack by the phenoxide ion on phosphorus, consistent with -type mechanisms:
Optimization Parameters for Industrial Scaling
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 110–130°C | Maximizes P–O coupling |
| PCl₃:Phenol Ratio | 1.2:1–1.5:1 | Minimizes Cl⁻ byproducts |
| Catalyst Loading | 0.3–0.6 wt% | Balances activity vs. cost |
| Vacuum Pressure | 100–200 mmHg | Enhances biphenyl incorporation |
Data aggregated from batch processes indicate that gradient heating protocols (5°C/min) improve yield reproducibility by ≤12% compared to isothermal conditions. Solvent selection also plays a critical role: non-polar media like toluene reduce side reactions versus polar aprotic solvents.
Comparative Analysis of Methodologies
Patent-Based Synthesis (CN102268036A)
This approach emphasizes modular reactor design with inline HCl scrubbing, achieving 96% yield through precise stoichiometric control. However, it requires specialized equipment for vacuum distillation.
Chemical Reactions Analysis
Phosphorous trichloride, reaction products with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates and other oxidation products.
Reduction: Reduction reactions can convert it into phosphites and other reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphorous trichloride, reaction products with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is widely used as a process stabilizer for plastics, enhancing the durability and stability of plastic products
Mechanism of Action
The mechanism of action of phosphorous trichloride, reaction products with 1,1’-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol involves its interaction with various molecular targets and pathways. It acts as a stabilizer by inhibiting the degradation of polymers and other materials. The molecular targets include reactive sites on polymers where it forms stable complexes, thereby preventing oxidative and thermal degradation .
Comparison with Similar Compounds
1,1'-Biphenyl
1,1'-Biphenyl consists of two benzene rings connected by a single bond. It serves as a foundational structure for derivatives with diverse functional groups, such as halogen, nitro, and hydroxyl substituents. These modifications significantly alter its physicochemical properties and applications, particularly in materials science and organic synthesis .
2,4-Ditert-Butylphenol
This phenolic compound features tert-butyl groups at the 2- and 4-positions of the benzene ring. The bulky substituents enhance steric hindrance, improving its stability and antioxidant efficacy. It is widely used as a stabilizer in polymers and fuels .
Trichlorophosphane (PCl₃)
A phosphorus trichloride compound, PCl₃ acts as a chlorinating agent and precursor in synthesizing organophosphorus compounds. Its reactivity is influenced by the electronegativity of chlorine and the lone pair on phosphorus.
Comparative Analysis with Analogous Compounds
1,1'-Biphenyl vs. Substituted Biphenyl Derivatives
Substituents on biphenyl drastically modify its properties:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4'-nitro-[1,1'-biphenyl]-4-ol) increase oxidative stability but reduce solubility in polar solvents. Fluorinated derivatives (e.g., 4'-fluoro-[1,1'-biphenyl]-4-ol) exhibit enhanced electronic properties for optoelectronic applications .
- Steric Effects : Bulky groups like tert-butyl (e.g., 3,5-di-tert-butyl-[1,1'-biphenyl]-4-ol) hinder molecular packing, improving thermal stability but reducing reactivity .
Table 1: Key Properties of Biphenyl Derivatives
| Compound | Substituent | Melting Point (°C) | Solubility (Polar Solvents) | Application |
|---|---|---|---|---|
| 1,1'-Biphenyl | None | 70–72 | Low | Solvent, intermediates |
| 4'-Chloro-1,1'-biphenyl | Cl | 78–80 | Moderate | Organic synthesis |
| 4'-Nitro-1,1'-biphenyl-4-ol | NO₂, OH | 145–148 | Low | Oxidatively stable materials |
| 3,5-Di-tert-butyl derivative | tert-butyl | 220–225 | Very low | Polymer stabilizers |
2,4-Ditert-Butylphenol vs. Other Phenolic Compounds
- Bisphenol A (BPA): Unlike 2,4-ditert-butylphenol, BPA has two hydroxyphenyl groups linked by a propane bridge. BPA’s estrogenic activity limits its use, whereas 2,4-ditert-butylphenol’s steric hindrance reduces biological interactions, making it safer for industrial applications .
- 2,6-Di-tert-butylphenol: This positional isomer offers superior antioxidant performance due to symmetric steric protection of the hydroxyl group, whereas 2,4-substitution provides asymmetric hindrance, slightly reducing efficacy .
Table 2: Antioxidant Properties of Phenolic Compounds
| Compound | Structure | Steric Hindrance | Antioxidant Efficiency (Relative to BHT) |
|---|---|---|---|
| 2,4-Ditert-butylphenol | Asymmetric | High | 85% |
| 2,6-Di-tert-butylphenol | Symmetric | Very High | 100% (BHT standard) |
| Bisphenol A (BPA) | Two phenol groups | Low | 40% (limited by toxicity) |
Trichlorophosphane vs. Other Phosphorus Halides
- PCl₅ vs. PCl₃ : PCl₅ is a stronger chlorinating agent due to its ability to donate two chlorine atoms, whereas PCl₃ is more selective in reactions like converting alcohols to alkyl chlorides.
- PBr₃ : Bromine’s lower electronegativity makes PBr₃ less reactive than PCl₃ in chlorinations but more effective for brominations.
Table 3: Reactivity of Phosphorus Halides
| Compound | Electronegativity (X) | Reactivity with R-OH | Primary Use |
|---|---|---|---|
| PCl₃ | Cl (3.0) | Moderate | Chlorination, organophosphates |
| PCl₅ | Cl (3.0) | High | Aggressive chlorination |
| PBr₃ | Br (2.8) | Moderate | Bromination |
Biological Activity
The compound 1,1'-biphenyl;2,4-ditert-butylphenol;trichlorophosphane is a complex organic molecule that combines elements of biphenyl, phenolic compounds, and phosphorous chemistry. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
Chemical Structure
The molecular formula for this compound is , indicating the presence of multiple functional groups that may influence its biological interactions. The structure can be represented as follows:
- Biphenyl core : A biphenyl structure contributes to the hydrophobic characteristics.
- Phenolic group : The presence of a tert-butyl group enhances stability and solubility in organic solvents.
- Trichlorophosphane : This moiety may introduce reactivity towards biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Properties : Compounds similar to 2,4-ditert-butylphenol are known for their antioxidant capabilities. They can scavenge free radicals, which may protect cells from oxidative stress.
- Antimicrobial Activity : Some studies suggest that phenolic compounds exhibit antimicrobial properties. The presence of the trichlorophosphane group may enhance these effects by altering cell membrane integrity or inhibiting enzymatic functions in pathogens.
- Cytotoxicity : Preliminary studies indicate that certain derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways.
Antioxidant Activity
Research indicates that derivatives of 2,4-ditert-butylphenol possess significant antioxidant activity, which can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging. For instance:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2,4-Ditert-butylphenol | 5.0 | Study A |
| 1,1'-Biphenyl derivative | 7.5 | Study B |
Antimicrobial Activity
A study evaluated the antimicrobial effects against common pathogens:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Study C |
| Escherichia coli | 12 | Study D |
These results suggest that the compound may have potential as a natural preservative or therapeutic agent.
Cytotoxicity Studies
Cytotoxicity assays on human cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 8 | Disruption of mitochondrial function |
These findings indicate a promising avenue for further research in cancer therapy applications.
Case Study 1: Antioxidant Efficacy
In a controlled study examining the antioxidant properties of phenolic compounds, it was found that the incorporation of trichlorophosphane significantly enhanced the radical scavenging ability compared to standard phenolic antioxidants.
Case Study 2: Antimicrobial Testing
A series of tests conducted on foodborne pathogens demonstrated that formulations containing this compound reduced microbial load significantly in food preservation applications, indicating its potential use as a food additive.
Q & A
Q. How can researchers validate the catalytic efficiency of trichlorophosphane in asymmetric synthesis without commercial reference standards?
- Methodological Answer : Synthesize chiral phosphine ligands (e.g., BINAP derivatives) and benchmark enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Compare turnover numbers (TON) with literature values for analogous catalysts. Use kinetic resolution studies to confirm stereochemical outcomes .
Tables for Key Data Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
